(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride
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Overview
Description
(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C8H10N2S·HCl It is a derivative of thienopyrrole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride typically involves the formation of the thienopyrrole core followed by functionalization at specific positions. One common method involves the condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols with pyrrole . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can lead to various functionalized thienopyrrole derivatives.
Scientific Research Applications
(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds share a similar thienopyrrole core and have been studied for their biological activities.
Dithieno[3,2-b2′,3′-d]pyrrole derivatives: These derivatives are used in the development of conjugated materials with specific electronic properties.
Uniqueness
(2-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
(2-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S.ClH/c1-5-2-7-8(11-5)3-6(4-9)10-7;/h2-3,10H,4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFMTADADNWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=C(N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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